molecular formula C8H16 B097747 3,4-Dimethyl-1-hexene CAS No. 16745-94-1

3,4-Dimethyl-1-hexene

Cat. No. B097747
CAS RN: 16745-94-1
M. Wt: 112.21 g/mol
InChI Key: OWWRMMIWAOBBFK-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-1-hexene” is an organic compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-1-hexene” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

“3,4-Dimethyl-1-hexene” has a density of 0.7±0.1 g/cm3, a boiling point of 112.0±0.0 °C at 760 mmHg, and a vapour pressure of 26.1±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±0.8 kJ/mol and a flash point of 10.7±10.3 °C . The index of refraction is 1.410 .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Vapors may form explosive mixtures with air, travel to the source of ignition and flash back, and containers may explode when heated .

Mechanism of Action

Target of Action

3,4-Dimethyl-1-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes are electrophiles, which are species that are attracted to electron-rich regions and can accept an electron pair .

Mode of Action

The mode of action of 3,4-Dimethyl-1-hexene involves electrophilic addition, a common reaction of alkenes . In this process, the π electrons of the alkene act as a base and interact with an electrophile, such as a proton from an acid . This interaction results in the formation of a new bond to the electrophile and a carbocation, a positively charged carbon atom . The carbocation then reacts with a nucleophile, forming a new bond .

Biochemical Pathways

The electrophilic addition of 3,4-Dimethyl-1-hexene can lead to various products depending on the electrophile and nucleophile involved . These products can participate in further reactions, affecting various biochemical pathways.

Pharmacokinetics

Like other small hydrocarbons, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via exhalation or in the urine .

Result of Action

The electrophilic addition reaction it undergoes can lead to the formation of various products, which can have different effects depending on their structure and the biological context .

Disclaimer: Always refer to appropriate safety data sheets and consult with experts when handling this compound .

properties

IUPAC Name

3,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRMMIWAOBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871260
Record name 3,4-Dimethylhex-1-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 3,4-Dimethyl-1-hexene
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Product Name

3,4-Dimethyl-1-hexene

CAS RN

16745-94-1
Record name 3,4-Dimethyl-1-hexene
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Record name 3,4-Dimethyl-1-hexene
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Record name 3,4-Dimethylhex-1-ene
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Record name 1-Hexene, 3,4-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3,4-Dimethyl-1-hexene be used to identify specific fungal infections in apples?

A1: Yes, research suggests that 3,4-Dimethyl-1-hexene can be a potential biomarker for certain fungal infections in apples. Studies using Gas Chromatography-Mass Spectrometry (GC/MS) have shown that this VOC is specifically emitted by McIntosh apples infected with Penicillium expansum []. This suggests its potential use in early disease detection strategies.

Q2: How does the presence of 3,4-Dimethyl-1-hexene vary between different apple cultivars?

A2: Research indicates that the presence and abundance of 3,4-Dimethyl-1-hexene as a volatile metabolite can vary between apple cultivars. While it was identified as a specific marker for Penicillium expansum infection in McIntosh apples [], it was also detected, alongside other VOCs, in both Cortland and Empire apple cultivars infected with a different fungus, Mucor piriformis [, ]. This highlights the complex interplay between fungal pathogens and apple varieties in producing specific volatile profiles.

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